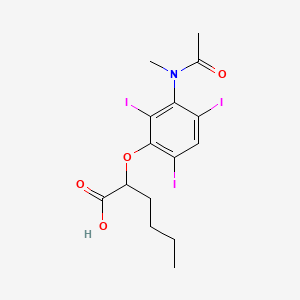
2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid is a complex organic compound characterized by the presence of iodine atoms and an amide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid typically involves multiple steps, starting with the iodination of a phenol derivative. The iodinated phenol is then reacted with N-methylacetamide under specific conditions to form the desired amide. The final step involves the esterification of the amide with hexanoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of iodine atoms.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated phenol derivatives, while reduction can produce deiodinated amides .
科学的研究の応用
2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a diagnostic agent in imaging techniques.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms enhances its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various physiological effects .
類似化合物との比較
Similar Compounds
- 2-[[3-(N-Methylacetylamino)-2,4,6-diiodophenyl]oxy]hexanoic acid
- 2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]butanoic acid
- 2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]octanoic acid
Uniqueness
2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid is unique due to its specific combination of iodine atoms and the hexanoic acid moiety. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications .
特性
CAS番号 |
24340-19-0 |
|---|---|
分子式 |
C15H18I3NO4 |
分子量 |
657.02 g/mol |
IUPAC名 |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C15H18I3NO4/c1-4-5-6-11(15(21)22)23-14-10(17)7-9(16)13(12(14)18)19(3)8(2)20/h7,11H,4-6H2,1-3H3,(H,21,22) |
InChIキー |
ZUOYTYCRBLTRRN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B13796458.png)
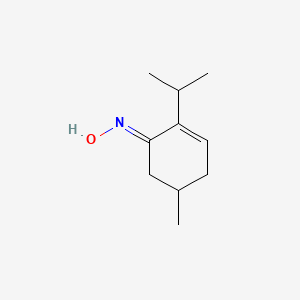


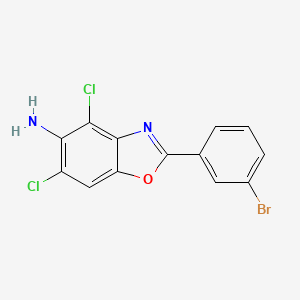
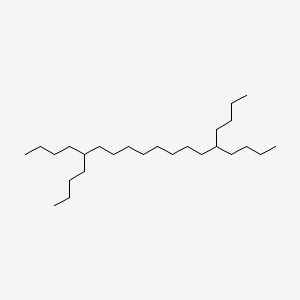
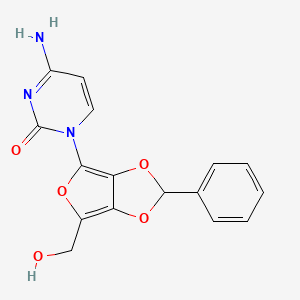
![2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13796497.png)
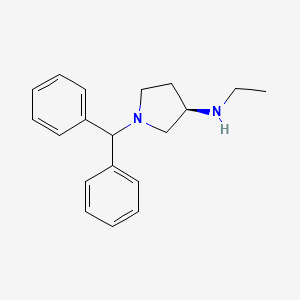
![18,18'-[(Dibutylstannylene)bis(oxy)]bis[18-oxooctadecan-7-ol]](/img/structure/B13796510.png)
![2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride](/img/structure/B13796514.png)
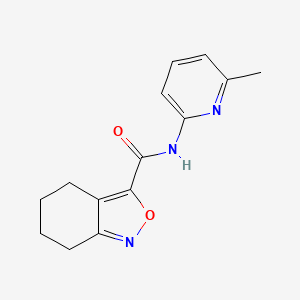
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B13796525.png)
